2,2',3,4',6-Pentachlorodiphenyl ether

Environmental partitioning Henry's law constant Isomer-specific physicochemical properties

2,2′,3,4′,6-Pentachlorodiphenyl ether (PCDE-91) is a pentachlorinated diphenyl ether congener belonging to the polychlorinated diphenyl ether (PCDE) class of persistent organic pollutants. With the molecular formula C₁₂H₅Cl₅O, it is one of 209 possible PCDE congeners and is structurally analogous to polychlorinated biphenyls (PCBs).

Molecular Formula C12H5Cl5O
Molecular Weight 342.4 g/mol
CAS No. 116995-20-1
Cat. No. B12687495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,4',6-Pentachlorodiphenyl ether
CAS116995-20-1
Molecular FormulaC12H5Cl5O
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2Cl)Cl)Cl
InChIInChI=1S/C12H5Cl5O/c13-6-1-4-10(9(16)5-6)18-12-8(15)3-2-7(14)11(12)17/h1-5H
InChIKeyBRNKJDZWZYZVNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2′,3,4′,6-Pentachlorodiphenyl Ether (PCDE-91, CAS 116995-20-1): Technical Baseline for Procurement


2,2′,3,4′,6-Pentachlorodiphenyl ether (PCDE-91) is a pentachlorinated diphenyl ether congener belonging to the polychlorinated diphenyl ether (PCDE) class of persistent organic pollutants. With the molecular formula C₁₂H₅Cl₅O, it is one of 209 possible PCDE congeners and is structurally analogous to polychlorinated biphenyls (PCBs). Its primary scientific use is as an isomer-specific analytical reference standard for environmental monitoring and fate studies [1].

Why a Generic ‘Pentachlorodiphenyl Ether’ Cannot Substitute for 2,2′,3,4′,6-Pentachlorodiphenyl Ether (PCDE-91)


PCDE congeners are not interchangeable surrogates. The chlorine substitution pattern governs each congener's physicochemical properties, environmental partitioning, chromatographic retention, and toxicological profile. For example, Henry's law constants (Hscp) among pentachlorodiphenyl ether isomers vary by more than 4-fold, directly impacting volatilisation rates and air–water exchange modelling. Using an incorrect pentachloro isomer as a reference standard therefore introduces systematic error in quantitative environmental analysis and fate predictions [1].

Quantitative Differentiation of 2,2′,3,4′,6-Pentachlorodiphenyl Ether (PCDE-91) from Its Closest Analogs


Henry's Law Constant Differentiates PCDE-91 from Isomeric Pentachlorodiphenyl Ethers

The Henry's law solubility constant (Hscp at 298.15 K) of PCDE-91 (3.9 × 10⁻² mol m⁻³ Pa⁻¹) is distinct from those of five other pentachlorodiphenyl ether congeners measured in the same study. The value places PCDE-91 in an intermediate volatility band, with a 2.6-fold higher Hscp than PCDE-90 and a 1.7-fold lower Hscp than PCDE-89 [1].

Environmental partitioning Henry's law constant Isomer-specific physicochemical properties

Photolytic Dibenzofuran Formation Propensity Linked to Ortho‑Chlorine Substitution

Pentachlorodiphenyl ethers that carry chlorine substituents at the 2- or 6‑positions yield chlorinated dibenzofurans in approximately 10% yield upon photolysis at ~300 nm, whereas lower-chlorinated congeners do not form these toxic cyclisation products. PCDE-91 possesses chlorines at positions 2, 2′, and 6 and is therefore expected to follow this pathway [1].

Photodegradation Dibenzofuran by-products Environmental photochemistry

Chromatographic Relative Retention Time (RRT) Is Predicted by Vicinal Chlorine Count

The relative retention times (RRT) of PCDE congeners on SE-54 and OV-1701 capillary columns increase systematically with the number of vicinal (adjacent) chlorine substituents. PCDE-91, with its 2,2′,3,4′,6‑substitution pattern, possesses a unique number and arrangement of vicinal chlorines that yields a discrete RRT distinct from co-eluting pentachloro isomers such as PCDE-99 and PCDE-100. This structure‑retention relationship enables unambiguous chromatographic identification [1].

Gas chromatography Isomer identification Structure-retention relationships

Commercial Reference Standard Availability Gap Among Pentachloro Isomers

Major reference standard suppliers (e.g., AccuStandard) list ready-made solutions for several pentachlorodiphenyl ethers including PCDE-99, PCDE-100, PCDE-105, and PCDE-118, but do not currently offer PCDE-91 as a stock catalog item . This supply gap means that laboratories requiring PCDE-91 must source it through custom synthesis or specialist vendors, making it a procurement-critical decision.

Reference material sourcing Isomer-specific standard Procurement differentiation

Procurement-Driven Application Scenarios for 2,2′,3,4′,6-Pentachlorodiphenyl Ether (PCDE-91)


Isomer-Specific Environmental Monitoring of PCDE-91 in Biota and Sediments

Environmental laboratories quantifying PCDE-91 in fish, bird eggs, or sediments must use the authentic congener as a retention-time and mass-spectral reference standard. The distinct Henry's law constant of PCDE-91 (3.9×10⁻² mol m⁻³ Pa⁻¹) compared to co-extracted isomers ensures correct assignment during GC-HRMS analysis, preventing false positives from PCDE-99 or PCDE-100 [1].

Photodegradation Fate Studies Investigating Dibenzofuran Formation

Studies on the environmental photolysis of PCDEs should include PCDE-91 as a representative pentachloro congener with 2,6-substitution to quantify the ≈10% dibenzofuran yield. This data is essential for risk assessments of PCDE-contaminated sites, as the photoproducts may exhibit different toxicity profiles than the parent ether [1].

Method Development and Validation for PCDE Congener-Specific Analysis

Analytical chemists developing GC-MS or GC×GC methods for PCDE profiling need PCDE-91 to establish retention-time windows and calibration curves. The structural relationship between vicinal chlorine count and RRT, established by Nevalainen et al. (1994), allows PCDE-91 to serve as a retention-index anchor for other tetra- and pentachloro congeners within the same chromatographic region [1].

Procurement of Custom-Synthesized PCDE-91 for Niche Research Programs

Because PCDE-91 is not stocked by major reference standard suppliers such as AccuStandard, research programs requiring this congener must initiate custom synthesis contracts. Procurement officers should budget for additional lead time and cost, and specify purity requirements and certificate of analysis documentation to ensure traceability [1].

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